N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide
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Overview
Description
N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and an ethyl group linked to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide typically involves the reaction of 2,6-dimethylmorpholine with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of a prop-2-enamide group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]acetamide
- **(2E)-N-{2-[(2R,6S)-2,6-dimethylmorpholine-4-sulfonyl]ethyl}-3-(5-methylfuran-2-yl)prop-2-enamide
Uniqueness
N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a morpholine ring with dimethyl substitutions and an ethyl group linked to a prop-2-enamide moiety. These structural characteristics confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-11(14)12-5-6-13-7-9(2)15-10(3)8-13/h4,9-10H,1,5-8H2,2-3H3,(H,12,14)/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRNMABUKEKTC-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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